![molecular formula C10H13ClO B3045274 1-(4-Chlorophenyl)-2-methylpropan-1-ol CAS No. 10400-18-7](/img/structure/B3045274.png)
1-(4-Chlorophenyl)-2-methylpropan-1-ol
Overview
Description
“1-(4-Chlorophenyl)-2-methylpropan-1-ol” is a chemical compound. Unfortunately, there is limited information available about this specific compound . It’s important to note that the information available might not be directly related to the compound , but to similar compounds or compounds that share certain functional groups .
Scientific Research Applications
Synthesis and Pharmacological Properties
- A study by Engler and Pallos (1973) described the synthesis of 14C-labelled 1-(4-chlorophenyl)-2-methyl-2-aminopropane hydrochloride. This synthesis was significant for studying the pharmacological properties and mode of action of the anorexigenic drug, demonstrating a foundational method for further research in this area Engler & Pallos, 1973.
Anti-Inflammatory Properties
- Torres et al. (1999) investigated the anti-inflammatory effects of related compounds, indicating potential anti-inflammatory applications for structurally similar substances Torres et al., 1999.
Antibacterial Efficacy
- A 2009 study by Sheikh, Ingle, and Juneja focused on synthesizing novel antibacterial agents, including 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones. This research contributes to understanding the antibacterial potential of compounds related to 1-(4-Chlorophenyl)-2-methylpropan-1-ol Sheikh, Ingle, & Juneja, 2009.
Spectroscopic Characterization
- Kuś et al. (2016) performed comprehensive chemical characterization for cathinone derivatives, including N-ethyl-2-amino-1-(4-chlorophenyl)-propan-1-one. This study contributes to the understanding of the chemical properties and identification methods for related compounds Kuś et al., 2016.
Role as GABAB Receptor Agonists
- Research by Abbenante, Hughes, and Prager (1994) on the synthesis of 2-(4-Chlorophenyl)-3-nitropropan-1-amine and related analogs of Baclofen revealed its specific agonist properties for GABA and GABAB receptors, hinting at its potential applications in neuropharmacology Abbenante, Hughes, & Prager, 1994.
Mechanisms of Thermal Decay
- A 2013 study by Smith, Müller, Sander, and Bucher on the thermal reactions of chlorpropham, a structurally related carbamate pesticide, sheds light on the thermal stability and decay mechanisms of such compounds Smith, Müller, Sander, & Bucher, 2013.
Synthesis for Hypocholesteremic Agents
- Sinsheimer et al. (1976) discussed the synthesis of 1-(3-chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2(2 pyridine)ethanol as a potential hypocholesteremic agent, demonstrating the compound's relevance in cholesterol management Sinsheimer et al., 1976.
Safety and Hazards
The safety data sheets for similar compounds indicate that they may be hazardous . They may cause skin irritation, serious eye damage, and may be harmful if swallowed or inhaled . It’s important to handle these compounds with care, using personal protective equipment and ensuring adequate ventilation .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds interact with specific enzymes in the pathogen’s metabolic pathways, disrupting their normal function .
Mode of Action
A molecular simulation study on a similar compound showed a desirable fitting pattern in the active site of a target enzyme, characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Related compounds have been shown to interfere with the function of steroidogenic enzymes in various tissues and organisms . This interference can result in impaired reproduction, alterations in differentiation, growth, and development, and the development of certain cancers .
Pharmacokinetics
In silico pharmacokinetics analysis of a similar compound predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . These properties can significantly impact the bioavailability of the compound.
Result of Action
Related compounds have shown to protect cells against oxidative stress by lowering reactive oxygen species (ros) levels and boosting the glutathione system . This suggests that 1-(4-Chlorophenyl)-2-methylpropan-1-ol may have similar protective effects.
properties
IUPAC Name |
1-(4-chlorophenyl)-2-methylpropan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10,12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDYYMMLSPXXSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80908712 | |
Record name | 1-(4-Chlorophenyl)-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80908712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-methylpropan-1-ol | |
CAS RN |
10400-18-7 | |
Record name | 4-Chloro-α-(1-methylethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10400-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanol, 4-chloro-alpha-(1-methylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010400187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Chlorophenyl)-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80908712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-chlorophenyl)-2-methylpropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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